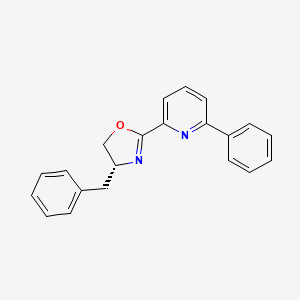

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl substituent on the oxazoline ring and a phenyl group at the 6-position of the pyridine moiety. Its synthesis involves a palladium-catalyzed coupling reaction, yielding 61% for the S-enantiomer under optimized conditions . Key spectroscopic data include FT-IR peaks at 1636 cm⁻¹ (C=N) and 1449 cm⁻¹ (C-O), along with HRMS (ESI-TOF) confirmation at m/z 247.0839 ([M + Na]⁺) . This compound serves as a ligand in cobalt-catalyzed isoprene polymerization, where steric and electronic properties of substituents critically influence catalytic activity .

Properties

IUPAC Name |

(4R)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBSLBRVBBSKFV-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(6-phenylpyridin-2-yl)acetonitrile with benzyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C25H23N3O2

Molecular Weight: 397.5 g/mol

IUPAC Name: (4R)-4-benzyl-2-[6-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

The compound features a complex structure that includes a benzyl group and a pyridine moiety, contributing to its unique reactivity and selectivity in chemical reactions.

Applications in Asymmetric Catalysis

One of the primary applications of (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is in asymmetric catalysis . Oxazoline ligands have been extensively studied for their ability to facilitate enantioselective reactions. The compound acts as a chiral ligand that can enhance the selectivity and efficiency of catalytic processes.

Case Studies in Asymmetric Catalysis

-

Catalytic Reactions : Research has demonstrated that oxazoline ligands can significantly improve the yield and enantioselectivity of reactions such as:

- Aldol reactions

- Diels-Alder reactions

- Michael additions

- Mechanistic Insights : The mechanism by which this compound enhances reaction outcomes involves coordination to metal catalysts, stabilizing transition states and influencing the stereochemical course of the reactions.

Medicinal Chemistry Applications

In addition to its role in catalysis, (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has potential applications in medicinal chemistry , particularly in the development of therapeutic agents targeting various diseases.

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies suggest that compounds with oxazoline structures exhibit cytotoxic effects against various cancer cell lines. The specific structural features of (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may enhance its bioactivity.

- Antimicrobial Properties : Some derivatives of oxazoline compounds have shown promise as antimicrobial agents. Further exploration into this compound's activity against bacterial and fungal strains could yield valuable insights for drug development.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

Analysis : Benzyl groups balance steric bulk and π-π interactions, making the target compound versatile. tert-Butyl derivatives (e.g., BD01312232) are costlier (¥1033/100mg) due to synthetic complexity .

Substituent Variations on the Pyridine Ring

Analysis : The phenyl group at the pyridine 6-position optimizes electronic and steric profiles for catalysis. Brominated derivatives (e.g., 5-bromo) are niche, used in cross-coupling reactions .

Enantiomeric Comparisons

Analysis : Enantiomers exhibit identical spectroscopic profiles but divergent chiral interactions. The S-enantiomer of L7 shows distinct optical rotation due to the benzyl-pyridine substitution .

Catalytic and Industrial Relevance

- Polymerization Catalysis : The target compound’s phenyl-pyridine group enhances cobalt complex stability, improving isoprene polymerization efficiency .

- Cost and Availability : Benzyl-substituted variants are more affordable (¥532/100mg) than bulky derivatives (e.g., tert-butyl at ¥1033/100mg) .

- Safety : (R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole carries H315/H319 hazards (skin/eye irritation), common in oxazoline derivatives .

Biological Activity

(R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 314.38 g/mol

- CAS Number : 2757082-55-4

The biological activity of (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect neuronal cells from oxidative stress, a key factor in neurodegeneration .

- Neuroprotective Effects : Studies suggest that (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole may provide neuroprotection through its anti-inflammatory effects and by enhancing neuronal survival .

Pharmacological Effects

The pharmacological effects of (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole include:

- MAO-B Inhibition : The compound has shown potent MAO-B inhibitory activity with competitive and reversible inhibition patterns. For instance, it demonstrated an IC value comparable to established MAO-B inhibitors .

| Compound | IC (µM) |

|---|---|

| (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole | TBD |

| Rasagiline | 0.0953 |

| Safinamide | 0.0572 |

Case Studies

- Neuroprotective Study : A study evaluated the neuroprotective effects of (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole in a model of Parkinson's disease induced by MPTP in mice. The results indicated that treatment with this compound significantly improved motor function and reduced dopaminergic neuron loss compared to control groups .

- Antioxidant Assessment : The antioxidant capacity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay, where the compound exhibited a strong ability to scavenge free radicals, further supporting its potential as a neuroprotective agent .

Q & A

Q. What is the established synthetic route for (R)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole, and what are the critical yield-determining factors?

The synthesis involves a three-step enantioselective process derived from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization, benzylation, and coupling reactions. Optimized conditions (e.g., reflux in absolute ethanol with glacial acetic acid as a catalyst) yield intermediates with 83.2–94.5% efficiency per step. Critical factors include:

- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) enhance cyclization .

- Temperature control : Reflux conditions ensure complete reaction without racemization .

- Purification : Column chromatography or recrystallization achieves >99% purity .

Q. What analytical methods are used to confirm enantiomeric purity and structural integrity?

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D values) .

- Spectroscopy :

- NMR : Distinguishes diastereotopic protons in the oxazoline ring (e.g., δ 4.2–5.1 ppm for CH₂ groups) .

- IR : Confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹) .

- GC-MS : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation .

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods mandatory due to potential irritancy .

- Disposal : Follow hazardous waste regulations (e.g., incineration) .

Advanced Research Questions

Q. How can the synthesis be optimized for improved enantioselectivity in large-scale production?

- Chiral auxiliaries : Use (R)- or (S)-phenylglycinol derivatives to control stereochemistry during cyclization .

- Catalytic asymmetric synthesis : Explore transition-metal catalysts (e.g., Ru-BINAP complexes) for dynamic kinetic resolution .

- Process analytics : In-line FTIR monitors reaction progress to minimize side products .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Variable-temperature NMR : Resolves overlapping signals by analyzing temperature-dependent conformational changes .

- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial interactions (e.g., confirming benzyl group orientation) .

- X-ray crystallography : Provides definitive stereochemical assignment (e.g., CCDC-2239857 for related oxazoline derivatives) .

Q. What computational strategies predict biological activity or binding affinity?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PI3Kα inhibitors) .

- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with bioactivity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What in vitro assays evaluate its potential as a pharmaceutical intermediate?

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.